molecular formula C14H15N5O2 B6450583 2-tert-butyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549026-33-5

2-tert-butyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6450583
CAS No.: 2549026-33-5
M. Wt: 285.30 g/mol
InChI Key: ZHNKSZKWOQPNBB-UHFFFAOYSA-N
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Description

The compound 2-tert-butyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide belongs to the imidazo[1,2-b]pyridazine class of heterocyclic compounds, which are characterized by a fused imidazole and pyridazine ring system. This structural framework is pharmacologically significant due to its ability to interact with biological targets such as kinases and receptors . The compound features a tert-butyl group at the 2-position of the imidazo[1,2-b]pyridazine core and a 1,2-oxazol-3-yl substituent linked via a carboxamide group at the 6-position. These substituents likely enhance steric bulk, solubility, and target specificity compared to simpler derivatives. The imidazo[1,2-b]pyridazine scaffold is synthetically accessible through transition-metal-catalyzed cross-coupling or condensation reactions, as demonstrated in broader studies of this class .

Properties

IUPAC Name

2-tert-butyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-14(2,3)10-8-19-12(15-10)5-4-9(17-19)13(20)16-11-6-7-21-18-11/h4-8H,1-3H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNKSZKWOQPNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen-Substituted Pyridazine Precursors

3-Amino-6-chloropyridazine and 3-amino-6-fluoropyridazine are prepared by treating 3,6-dihalopyridazines with aqueous ammonia at 130°C. For 3-amino-6-iodopyridazine, refluxing 3-amino-6-chloropyridazine in 57% hydroiodic acid achieves an 81% yield, avoiding low-yielding direct amination routes.

Condensation with α-Bromoketones

α-Bromoketones, such as 4′-dimethylaminoacetophenone derivatives, react with 3-amino-6-halopyridazines in ethyl acetate under sodium bicarbonate catalysis. For example, 3-bromoimidazo[1,2-b]pyridazine is synthesized in 89% yield using N-bromosuccinimide (NBS) and chloroacetaldehyde at 95°C. The halogen at the 6-position suppresses undesired alkylation at competing nitrogen sites, ensuring >90% regioselectivity.

Table 1: Reaction Conditions for Imidazo[1,2-b]Pyridazine Core Synthesis

Halogen (X)α-BromoketoneBaseTemperatureYieldPurity (HPLC)
Cl4′-DimethylaminoNaHCO₃85°C88%99%
Br4′-NitroK₂CO₃95°C89%98%
I2-AcetylthiopheneEt₃N80°C78%97%

Introduction of the tert-Butyl Group

The tert-butyl group at the 2-position is introduced via nucleophilic substitution or Friedel-Crafts alkylation. Patent data highlights the use of tert-butyl boronic esters in Suzuki-Miyaura couplings, though steric hindrance necessitates optimized catalysts.

Nucleophilic Substitution

Treatment of 2-chloroimidazo[1,2-b]pyridazine with tert-butylmagnesium bromide in tetrahydrofuran (THF) at −78°C achieves 65–70% substitution. Alternatively, tert-butylamine in dimethylformamide (DMF) with copper(I) iodide catalysis yields 72% product at 120°C.

Friedel-Crafts Alkylation

Electron-rich imidazo[1,2-b]pyridazines undergo Friedel-Crafts reactions with tert-butyl chloride in the presence of AlCl₃. This method, while efficient (80% yield), requires strict anhydrous conditions to prevent decomposition.

Carboxamide Formation with 1,2-Oxazol-3-yl Amine

The final step involves coupling the 6-carboxylic acid derivative of imidazo[1,2-b]pyridazine with 3-amino-1,2-oxazole. Activation of the carboxylic acid as an acid chloride or mixed anhydride precedes amide bond formation.

Acid Chloride Intermediate

6-Carboxyimidazo[1,2-b]pyridazine is treated with thionyl chloride (SOCl₂) to generate the acid chloride, which reacts with 3-amino-1,2-oxazole in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Yields range from 60–75%, with purity >95% after silica gel chromatography.

Palladium-Catalyzed Cross-Coupling

Patent methods describe Suzuki-Miyaura couplings using tert-butyl boronic esters and aryl halides. For the target compound, 6-iodoimidazo[1,2-b]pyridazine reacts with tert-butylzinc bromide under Pd(PPh₃)₄ catalysis (2 mol%) in toluene/ethanol (2:1) at 80°C, achieving 93% yield.

Table 2: Carboxamide Formation Optimization

MethodReagentsCatalystTemperatureYield
Acid Chloride CouplingSOCl₂, Et₃NNone25°C70%
Suzuki Couplingtert-Butylzinc bromidePd(PPh₃)₄80°C93%

Challenges and Optimization Strategies

Regioselectivity in Core Formation

Halogen substituents at the 6-position are critical for directing cyclization. Omitting halogens reduces yields to <30% due to competing alkylation pathways.

tert-Butyl Group Steric Effects

Bulky tert-butyl groups necessitate polar aprotic solvents (e.g., DMF) to enhance solubility during substitution. Microwave-assisted synthesis at 150°C reduces reaction times from 24 h to 2 h.

Carboxamide Hydrolysis

The oxazole ring’s electron-deficient nature predisposes the carboxamide to hydrolysis under acidic conditions. Storage at −20°C in anhydrous DMSO ensures stability for >6 months .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

The compound is primarily recognized for its role as a kinase inhibitor , specifically targeting ROS1 and NTRK kinases. These kinases are often overexpressed in various cancers, making their inhibition crucial for disrupting tumor growth and survival.

Cancer Therapy

Numerous studies have highlighted the potential of imidazo[1,2-b]pyridazine derivatives in cancer treatment. For instance:

  • Case Study : A derivative with a similar structure was shown to exhibit significant anti-proliferative effects against various cancer cell lines, indicating that 2-tert-butyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide may possess similar properties .

Drug Development

The compound's unique characteristics make it a candidate for further drug development:

  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the compound's structure affect its biological activity can lead to the development of more potent derivatives.

Molecular Docking Studies

Molecular docking simulations can provide insights into how the compound interacts with target proteins. This computational approach helps in predicting binding affinities and optimizing lead compounds for further development.

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogues

Compound Name / ID Substituents Molecular Weight Key Structural Features Similarity to Target Compound
2-tert-butyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide (Target) tert-butyl (C-2), oxazol-3-yl carboxamide (C-6) Not provided Oxazole carboxamide; tert-butyl substituent Reference
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 64067-99-8) Ethyl ester (C-2), chlorine (C-6) Not provided Ester group; chloro substituent 0.85 (structural similarity)
Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 1690176-75-0) Methyl ester (C-2), tert-butyl (C-8), chlorine (C-6) Not provided tert-butyl at C-8; ester and chloro groups 0.85 (structural similarity)
(R)-N-(3-(8-amino-3-cyano-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl)-4-fluorophenyl)-5-methoxypyrazine-2-carboxamide (23) Methoxypyrazine carboxamide, amino, cyano, fluorine 421.1 Pyrazine carboxamide; fluorine substituent Lower (distinct scaffold)

Key Observations:

  • Substituent Effects : The target compound’s oxazol-3-yl carboxamide at C-6 distinguishes it from ester- or chloro-substituted analogues (e.g., CAS 64067-99-8). The oxazole group may improve hydrogen-bonding interactions with biological targets compared to halogens or esters .
  • Scaffold Variations : Compounds like 23 () incorporate a dihydroimidazo[1,2-a]pyrazine core, which reduces planarity and alters pharmacokinetic properties compared to the fully aromatic imidazo[1,2-b]pyridazine system .

Pharmacological Potential

  • Target Compound : The oxazole carboxamide may confer selectivity for kinase targets (e.g., JAK or PI3K inhibitors), as oxazole rings are common in kinase-binding motifs.
  • Chloro-Substituted Analogues : Chlorine atoms (e.g., CAS 64067-99-8) often improve membrane permeability but may reduce target specificity due to electrophilic reactivity .
  • Thiophene/Bromophenyl Derivatives (): These substituents, seen in unrelated scaffolds, enhance π-π stacking but could increase toxicity risks compared to the target’s oxazole group .

Physicochemical and Drug-Likeness Properties

  • Molecular Weight : The target compound’s molecular weight is likely between 350–400 Da (estimated), aligning with Lipinski’s rule of five, whereas compound 23 (421.1 Da) approaches the upper limit for oral bioavailability .
  • Solubility : The oxazole carboxamide may improve aqueous solubility relative to ester- or chloro-substituted analogues, which are more lipophilic .

Biological Activity

2-tert-butyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a synthetic compound belonging to the class of imidazo[1,2-b]pyridazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of oncology. Understanding its biological activity involves exploring its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C14H15N5O2
  • Molecular Weight : 285.30 g/mol
  • CAS Number : 2549026-33-5

The biological activity of 2-tert-butyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide is primarily attributed to its role as a kinase inhibitor. It specifically targets receptor tyrosine kinases such as ROS1 and NTRK, which are implicated in various cancers. The inhibition of these kinases can disrupt cancer cell proliferation and survival pathways .

Biological Activity Overview

Research indicates that compounds similar to 2-tert-butyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide exhibit significant anti-proliferative effects against various cancer cell lines. The following table summarizes some key findings related to its biological activity:

Activity Description
Kinase Inhibition Inhibits ROS1 and NTRK kinases, disrupting cancer cell growth.
Anti-proliferative Demonstrates potential anti-cancer properties in vitro against several cell lines .
Anti-inflammatory May modulate inflammatory pathways, contributing to its therapeutic potential .

Structure-Activity Relationships (SAR)

The effectiveness of 2-tert-butyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide can be influenced by structural modifications. Studies have shown that variations in the oxazole moiety and the imidazo core can significantly affect biological activity. For instance, substituents on the imidazo ring may enhance binding affinity to target kinases or alter pharmacokinetic properties .

Case Studies and Research Findings

Several studies have explored the biological activity of imidazo[1,2-b]pyridazine derivatives:

  • In Vitro Studies :
    • A study demonstrated that similar compounds showed IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as effective therapeutic agents .
  • In Vivo Models :
    • Animal models have been utilized to assess the efficacy of related compounds in inhibiting tumor growth. Results indicated promising outcomes with significant reductions in tumor size compared to control groups .
  • Combination Therapies :
    • Research has suggested that combining imidazo derivatives with established chemotherapeutics may enhance therapeutic efficacy while reducing side effects. For example, a combination with doxorubicin showed synergistic effects in specific breast cancer subtypes .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-tert-butyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves constructing the imidazo[1,2-b]pyridazine core via cyclization reactions, followed by introducing the tert-butyl and oxazole-carboxamide groups through nucleophilic substitutions or coupling reactions. For example, condensation reactions under inert atmospheres (e.g., nitrogen) at 80–100°C are critical for core formation, while carboxamide functionalization may require coupling agents like EDC/HOBt . Yields depend on precise stoichiometric ratios and catalysts (e.g., palladium for cross-coupling).

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the connectivity of the heterocyclic rings and substituents, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like the carboxamide C=O stretch (~1650 cm⁻¹). Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under varying pH (4–9) and temperatures (4–37°C) show degradation above 60°C, necessitating storage at –20°C in inert environments. Stability is monitored via HPLC and NMR over 72-hour periods .

Advanced Research Questions

Q. How does the tert-butyl group modulate the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : The tert-butyl group enhances steric hindrance, reducing non-specific binding while stabilizing hydrophobic interactions in enzyme active sites (e.g., kinases). Computational docking studies (using AutoDock Vina) combined with mutagenesis assays reveal that removing the tert-butyl group decreases binding affinity by ~40% in kinase inhibition assays .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., ATP concentrations in kinase assays) or cell line variability. Standardizing protocols (e.g., using recombinant enzymes vs. cell lysates) and orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) can clarify inconsistencies .

Q. How do structural analogs with pyridine/pyrazine substitutions compare in target selectivity and ADMET properties?

  • Methodological Answer : Comparative studies show that replacing pyridazine with pyridine (e.g., in analog N-(5-tert-butyl-1,2-oxazol-3-yl)-imidazo[1,2-b]pyridine) reduces solubility but improves metabolic stability (microsomal t₁/₂ increased from 15 to 45 minutes). Selectivity profiling via kinome-wide screening (e.g., using KinomeScan) identifies off-target effects linked to ring electronegativity .

Q. What computational strategies predict the compound’s metabolic pathways and potential toxicity?

  • Methodological Answer : Density Functional Theory (DFT) calculations identify reactive sites prone to oxidative metabolism (e.g., oxazole ring). In silico tools like StarDrop’s DEREK and MetaSite predict cytochrome P450-mediated oxidation and glutathione adduct formation. Experimental validation uses LC-MS/MS to detect metabolites in hepatocyte incubations .

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